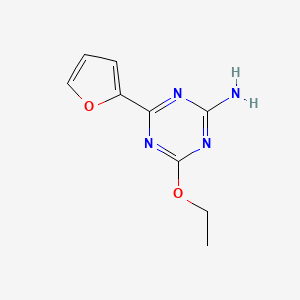
4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with ethoxy and furan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with a furan-substituted nitrile in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The triazine ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also contribute to the compound’s bioactivity by interacting with biological membranes or other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-6-(thiophen-2-yl)-1,3,5-triazin-2-amine: Similar structure but with a thiophene ring instead of a furan ring.
4-Methoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine is unique due to the combination of the ethoxy and furan groups, which may impart distinct chemical and biological properties. The presence of the furan ring can enhance the compound’s reactivity and potential bioactivity, while the ethoxy group can influence its solubility and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
4-ethoxy-6-(furan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H10N4O2/c1-2-14-9-12-7(11-8(10)13-9)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
SYSJVZUKOXGPJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)N)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


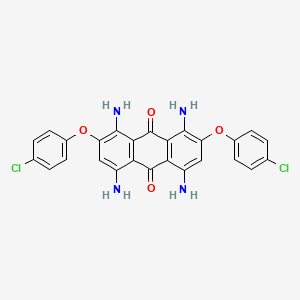
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)


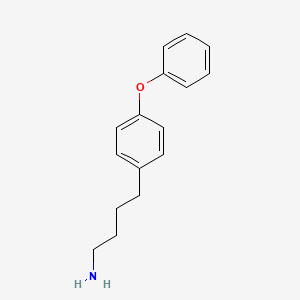
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
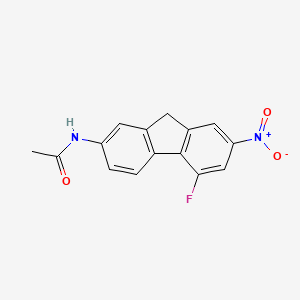
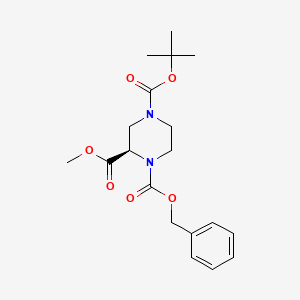
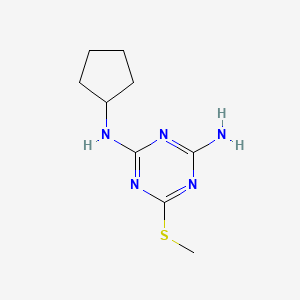
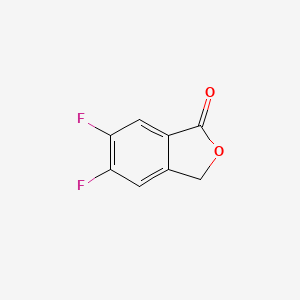

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
